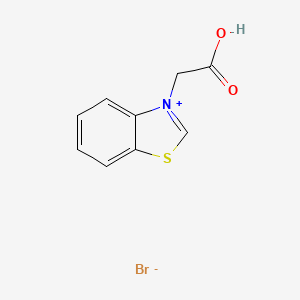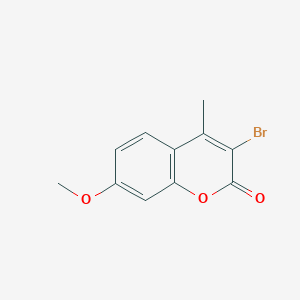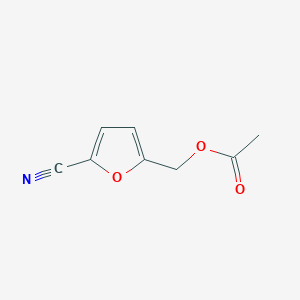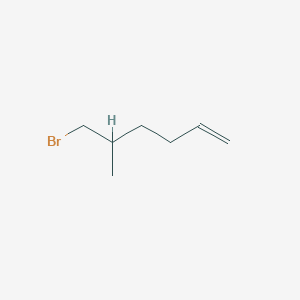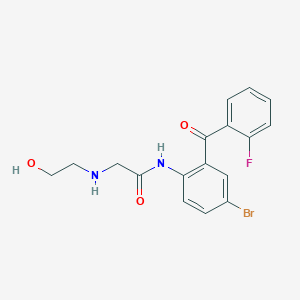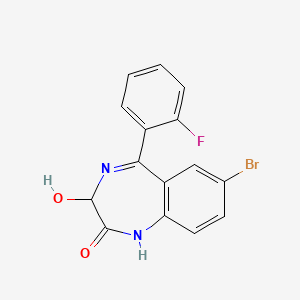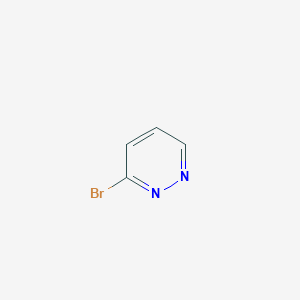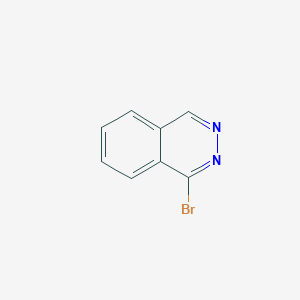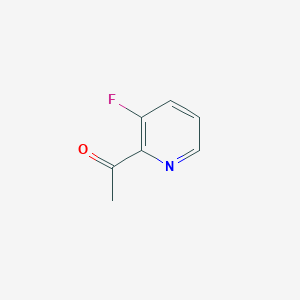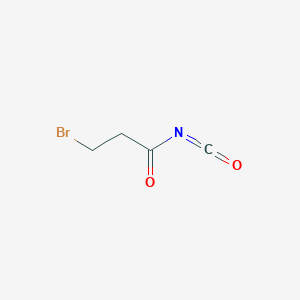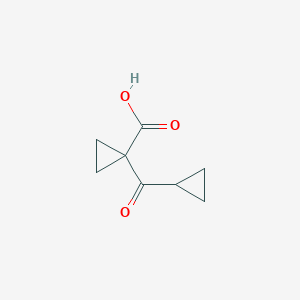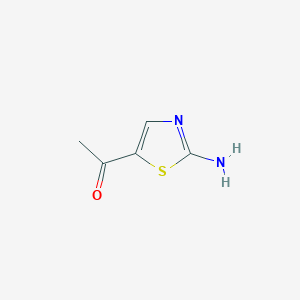![molecular formula C9H8F3NO B1282325 2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone CAS No. 64748-87-4](/img/structure/B1282325.png)
2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone
概要
説明
“2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone” is a chemical compound with the molecular formula C9H8F3NO . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes and chemical production processes .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. For instance, a novel fluorinated aromatic dianhydride, 4,4′-[2,2,2-trifluoro-1-(3-trifluoromethyl-phenyl)ethylidene]diphthalic anhydride (TFDA) was synthesized by coupling of 3′-trifluoromethyl-2,2,2-trifluoroacetophenone with o-xylene under the catalysis of trifluoromethanesulfonic acid, followed by oxidation of KMnO4 and dehydration .
Molecular Structure Analysis
The molecular structure of “2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone” can be represented by the InChI code: 1S/C9H8F3NO/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h1-4,8,14H,5,13H2 . This InChI code provides a unique representation of the molecule’s structure .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone” include a molecular weight of 205.18 g/mol . The compound has a topological polar surface area of 46.2 Ų . Other properties such as melting point, boiling point, and density are not well-documented in the literature .
科学的研究の応用
Application in Electrochemical Sensing
Scientific Field
Analytical Chemistry
Summary of the Application
A film derived from electrochemically oxidized 3-(4-trifluoromethyl)-phenyl)-thiophene deposited on a graphite electrode was used to estimate the affinity for synthetic stimulants .
Methods of Application
The modified surface was characterized using Raman spectroscopy. The affinity for synthetic stimulants was estimated using a combination of square wave voltammetry and electrochemical impedance spectroscopy .
Results or Outcomes
The determined values of the adsorption constants (K ads) showed the significance of charge–transfer and/or hydrogen bond interactions between—PhCF 3 groups in the polymeric film and the analyte of interest .
Application in Synthesis of Benzimidazoles
Scientific Field
Organic Chemistry
Summary of the Application
A series of 2-(4-trifluoromethylphenyl)- and 2-trifluoromethyl-9-dialkylaminoalkylimidazo[1,2-a]benzimidazoles were synthesized .
Methods of Application
These compounds were synthesized for the first time by reacting 2-amino-1-dialkylaminoalkylbenzimidazoles and 2-bromo-1-[(4-trifluoromethyl)phenyl]ethanone .
Results or Outcomes
The synthesized compounds were tested for analgesic and antiplatelet activity .
Application in Determination of Flutamide Metabolites
Scientific Field
Pharmaceutical Chemistry
Summary of the Application
“2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone” is a metabolite of Flutamide, an anti-androgen drug. It is used in the determination of Flutamide and its metabolites using HPLC–DAD and HPTLC methods .
Methods of Application
The metabolites, Flu-1 and Flu-3, have been synthesized, and then structural confirmation has been carried out by HNMR analysis. The drug along with its metabolites were quantitatively analyzed in pure form, human urine, and plasma samples using two chromatographic methods, HPTLC and HPLC–DAD methods .
Results or Outcomes
The methods were validated following FDA guidelines for bio-analytical method validation and USP recommendations for analytical method validation .
Application in Synthesis of Trifluoromethyl-Containing Imidazo
Summary of the Application
A series of 2-(4-trifluoromethylphenyl)- and 2-trifluoromethyl-9-dialkylaminoalkylimidazo[1,2-a]benzimidazoles were synthesized for the first time by reacting 2-amino-1-dialkylaminoalkylbenzimidazoles and 2-bromo-1-[(4-trifluoromethyl)phenyl]ethanone or 1-bromo-3,3,3-trifluoroacetone .
Methods of Application
The compounds were synthesized using the typical two-step scheme for imidazo[1,2-a]benzimidazoles, which included quaternization of 2-amino-1-dialkylaminoalkylbenzimidazoles by 2-bromo-1-[(4-trifluoromethyl)phenyl]ethanone followed by cyclization of the resulting quaternary salts .
Results or Outcomes
The synthesized compounds were tested for several types of biological activity, including analgesic and antiplatelet activity, glycogen phosphorylase and dipeptidyl peptidase-4 inhibitory activity, and in vitro glycation of bovine serum albumin .
特性
IUPAC Name |
2-amino-1-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h1-4H,5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMAOBMOGUURBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20538436 | |
| Record name | 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20538436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone | |
CAS RN |
64748-87-4 | |
| Record name | 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20538436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azaspiro[5.5]undec-8-ene](/img/structure/B1282242.png)
